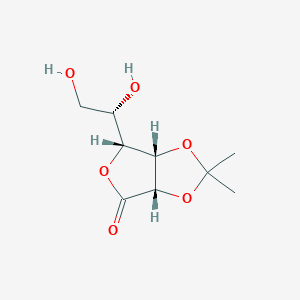

2,3-O-异丙叉-L-古洛内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-O-Isopropylidene-L-gulonolactone is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in the synthesis of vitamin C and has been studied extensively for its biochemical and physiological effects.

科学研究应用

蛋白质组学研究

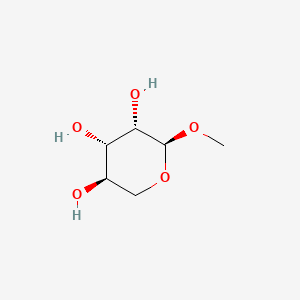

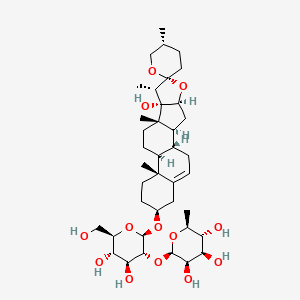

2,3-O-异丙叉-L-古洛内酯被用于蛋白质组学研究 {svg_1}. 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。这种化合物可以在该领域以多种方式使用,例如在蛋白质结构、相互作用和表达水平的分析中。

C-核苷的合成

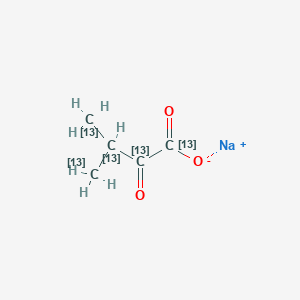

这种化合物是合成C-核苷的重要原料 {svg_2}. C-核苷是核苷,其中碱基通过碳-碳键而不是典型的氮-碳键连接到糖部分。它们在药物化学中具有潜在的应用,特别是作为抗病毒剂和抗癌剂。

前列腺素的合成

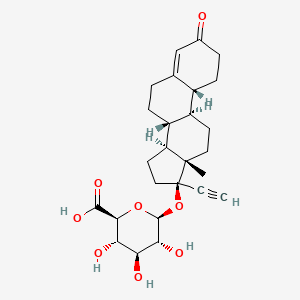

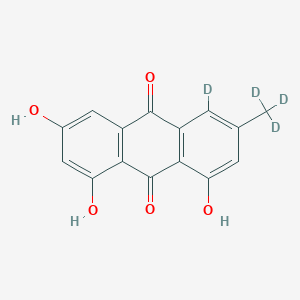

2,3-O-异丙叉-L-古洛内酯也可用于前列腺素的合成 {svg_3}. 前列腺素是类二十烷酸的亚类,是具有广泛生物活性的脂质化合物,包括在炎症、发烧和血压调节中的作用。

GABA类似物的合成

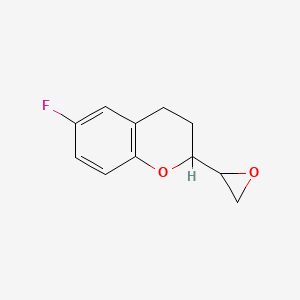

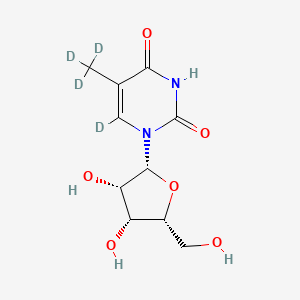

这种化合物用于通过同手性2-哌啶酮合成GABA(γ-氨基丁酸)类似物 {svg_4}. GABA是哺乳动物中枢神经系统中的主要抑制性神经递质,其类似物在治疗各种神经系统疾病中具有潜在的应用。

生化化合物制备

2,3-O-异丙叉-L-古洛内酯用作制备各种生化化合物的起始原料 {svg_5}. 这可能包括在生物学研究和药物开发中具有潜在应用的多种物质。

作用机制

Target of Action

It is known that this compound is used as a biochemical for proteomics research .

Mode of Action

The mode of action of 2,3-O-Isopropylidene-L-gulonolactone involves aza-Diels-Alder mechanism . This mechanism is highly efficient and stereoselective, allowing for gram-scale synthesis .

Biochemical Pathways

It is used in the synthesis of novel furanotetrahydroquinoline derivatives , which suggests that it may play a role in the biochemical pathways related to these compounds.

Pharmacokinetics

Its molecular weight is 2182 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Its use in the synthesis of novel furanotetrahydroquinoline derivatives suggests that it may have significant effects at the molecular level .

未来方向

属性

IUPAC Name |

(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSBRIPVSPUGBC-VZFHVOOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(=O)OC2C(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)